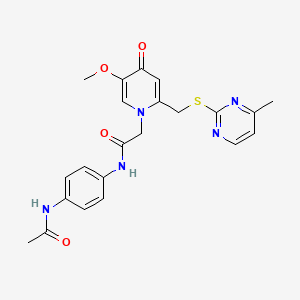![molecular formula C20H16Cl2O2S B2363995 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol CAS No. 252026-44-1](/img/structure/B2363995.png)
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol is a compound with a molecular weight of 391.31 g/mol. It is commonly referred to as Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) widely used to alleviate pain and inflammation associated with various clinical conditions such as osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis.
Vorbereitungsmethoden
The synthesis of 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves several steps. One common synthetic route includes the reaction of 2,6-dichlorobenzene with sulfur to form 2,6-dichlorophenyl sulfoxide. This intermediate is then reacted with diphenylmethanol under specific conditions to yield the final product . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studying sulfoxide chemistry and reaction mechanisms.
Biology: The compound’s anti-inflammatory properties make it a valuable tool in studying inflammation pathways and related biological processes.
Medicine: As an NSAID, it is extensively researched for its therapeutic effects in treating pain and inflammation.
Industry: The compound is used in the formulation of various pharmaceutical products.
Wirkmechanismus
The mechanism of action of 2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol involves the inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes. These enzymes are responsible for the production of prostaglandins, which contribute to inflammation and pain signaling. By inhibiting these enzymes, the compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Vergleich Mit ähnlichen Verbindungen
2-[(2,6-Dichlorophenyl)sulfinyl]-1,1-diphenyl-1-ethanol can be compared with other NSAIDs such as ibuprofen, naproxen, and indomethacin. While all these compounds share similar anti-inflammatory properties, this compound is unique due to its specific chemical structure, which includes two chlorine atoms in the ortho position of the phenyl ring. This structural feature contributes to its increased potency and specific pharmacological profile .
Similar compounds include:
- Ibuprofen
- Naproxen
- Indomethacin
These compounds also inhibit COX enzymes but differ in their chemical structures and specific pharmacokinetic properties.
Eigenschaften
IUPAC Name |
2-(2,6-dichlorophenyl)sulfinyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2O2S/c21-17-12-7-13-18(22)19(17)25(24)14-20(23,15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-13,23H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQNPUVUGMRWSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)C2=C(C=CC=C2Cl)Cl)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[{2-[(Methylamino)sulfonyl]ethyl}(pyridin-2-ylmethyl)amino]-4-oxobutanoic acid](/img/structure/B2363912.png)
![(Z)-2-[(4-chlorophenyl)diazenyl]-1-(furan-2-yl)-3-hydroxyprop-2-en-1-one](/img/structure/B2363914.png)
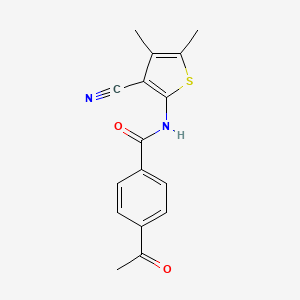
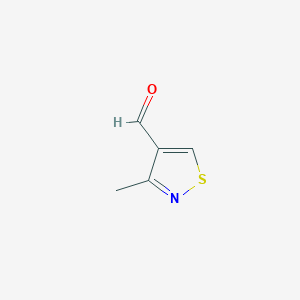
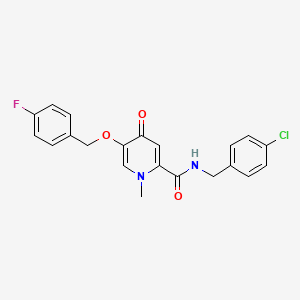
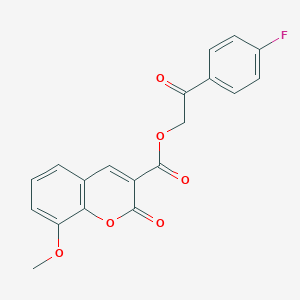
![2-(2-((2,6-Diphenylthieno[2,3-d]pyrimidin-4-yl)amino)ethoxy)ethanol](/img/structure/B2363923.png)
![N-(4-isopropylphenyl)-2-(2-morpholino-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2363924.png)
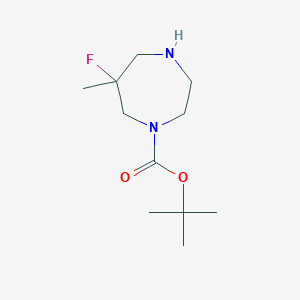
![N-[2-(3-{[(2-methylphenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2363927.png)
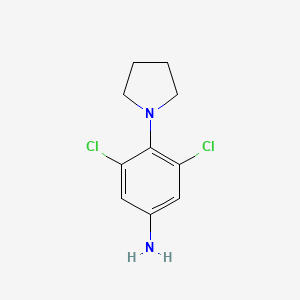
![methyl 2-[1-(5-chlorothiophen-2-yl)-N-(cyanomethyl)formamido]acetate](/img/structure/B2363933.png)
![Methyl 2-(4-{1-[(1-cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetate](/img/structure/B2363934.png)
